molecular formula C4H4ClF3N2S B599800 5-(Trifluoromethyl)thiazol-2-amine hydrochloride CAS No. 174886-03-4

5-(Trifluoromethyl)thiazol-2-amine hydrochloride

Cat. No. B599800
M. Wt: 204.595
InChI Key: NJGCZGDARMLABP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 174886-03-4 . It has a molecular weight of 204.6 and its linear formula is C4H4ClF3N2S . It is a solid substance and is mainly used in laboratory research and development processes and chemical production processes .


Synthesis Analysis

A simple and highly efficient procedure for the synthesis of novel thiazol-2-amines, via Mannich reaction with secondary amines, is described . The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, IR, Mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The IUPAC name of this compound is 5-(trifluoromethyl)-1,3-thiazol-2-amine . The InChI code is 1S/C4H3F3N2S.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H2,8,9);1H . The canonical SMILES structure is C1=C(SC(=N1)N)C(F)(F)F .


Chemical Reactions Analysis

One of the chemical reactions involving this compound includes the addition of Sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.14 g/mol . It has a topological polar surface area of 67.2 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 167.99690376 g/mol .

Scientific Research Applications

Facile Synthesis of Fluorinated Purines and Thiapurines

A study detailed the synthesis of thiapurines and purines containing trifluoromethyl groups, suggesting the utility of fluorinated compounds in medicinal chemistry for developing therapeutics with enhanced pharmacokinetic properties. The methodology could be applicable to the synthesis and functionalization of compounds like 5-(Trifluoromethyl)thiazol-2-amine hydrochloride for drug discovery and development (Iaroshenko et al., 2007).

Photophysical Properties of Thiazoles

Research on 5-N-Arylamino-4-methylthiazoles highlighted their photophysical properties, including absorption and luminescence, influenced by electron-accepting groups. This research underscores the potential of thiazole derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic applications (Murai et al., 2017).

Antitumor Activity

A study on a specific thiazol-2-amine derivative showcased its antitumor activity, indicating that structural modifications of thiazol-2-amines can lead to potential antitumor agents. This suggests that exploring the biological activities of 5-(Trifluoromethyl)thiazol-2-amine hydrochloride derivatives could uncover new therapeutic agents (叶姣 et al., 2015).

Anti-bacterial Activities of Novel Thiazole Compounds

Investigations into novel thiazole compounds containing an ether structure showed certain fungicidal activities, highlighting the antimicrobial potential of thiazole derivatives. This area of research could be relevant for developing new antimicrobial agents from 5-(Trifluoromethyl)thiazol-2-amine hydrochloride (Qiu Li-ga, 2015).

Inhibition Performances Against Corrosion of Iron

The corrosion inhibition performances of thiazole derivatives on iron metal were explored through quantum chemical and molecular dynamics simulations. This suggests potential applications of 5-(Trifluoromethyl)thiazol-2-amine hydrochloride in the field of corrosion inhibition, especially in the protection of metals (Kaya et al., 2016).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word for the compound is "Warning" . The MSDS for the compound can be found here .

properties

IUPAC Name

5-(trifluoromethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCZGDARMLABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719130
Record name 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thiazol-2-amine hydrochloride

CAS RN

174886-03-4
Record name 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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